molecular formula C8H7ClN2O2 B1145306 Acetamide, 2-hydroxyimino-N-(3-chlorophenyl)- CAS No. 17122-55-3

Acetamide, 2-hydroxyimino-N-(3-chlorophenyl)-

Cat. No. B1145306
CAS RN: 17122-55-3
M. Wt: 198.60638
InChI Key:
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Description

Synthesis Analysis

The synthesis of acetamide derivatives, including 2-hydroxyimino-N-(3-chlorophenyl)-acetamide, often involves condensation reactions between different precursor molecules. For instance, a novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives were synthesized through a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives, highlighting a common synthetic approach for such compounds (Gopi & Dhanaraju, 2020).

Molecular Structure Analysis

The molecular structure of acetamide derivatives, including 2-hydroxyimino-N-(3-chlorophenyl)-acetamide, has been elucidated using various analytical techniques such as FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis. For example, N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide crystallizes as non-planar discrete molecules linked by intermolecular N—H⋯O and O—H⋯O hydrogen bonds, demonstrating the complex structural aspects of these compounds (Davis & Healy, 2010).

Chemical Reactions and Properties

Acetamide derivatives engage in a variety of chemical reactions, leading to the formation of new bonds and structures. The synthesis process itself, involving esterification and acetylation steps, showcases the chemical reactivity of these compounds. Their reactivity is further evidenced by their ability to form hydrogen bonds, as seen in the crystal structures of various acetamide derivatives (Zhong-cheng & Wan-yin, 2002).

Physical Properties Analysis

The physical properties of acetamide derivatives are closely linked to their molecular structure. For instance, the crystalline structure and hydrogen bonding patterns affect the melting points, solubility, and other physical characteristics. These properties are crucial for determining the practical applications and handling of these compounds.

Chemical Properties Analysis

The chemical properties of acetamide derivatives, such as 2-hydroxyimino-N-(3-chlorophenyl)-acetamide, include their antioxidant activity, as demonstrated by their considerable activity in ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) methods. The presence of halogens in the phenyl ring significantly enhances their activity, indicating the impact of molecular modifications on chemical properties (Gopi & Dhanaraju, 2020).

Scientific Research Applications

Metabolic Pathways and Genetic Differences

Research on related compounds such as acetaminophen has shown that it is metabolized through several pathways, including glucuronidation, sulfation, oxidation, and hydroxylation. This process can lead to the accumulation of toxic metabolites, especially in cases of overdose. Genetic differences have been observed in the metabolism of these compounds, suggesting variations in susceptibility to toxicity and effectiveness in therapeutics (Li-zi Zhao & G. Pickering, 2011).

Environmental Impact

The presence of acetaminophen and its by-products in the environment, particularly in water bodies, has raised concerns due to its potential toxicity to human and aquatic life. Advanced oxidation processes (AOPs) have been used to treat water contaminated with acetaminophen, leading to the generation of various by-products. The study of these processes and by-products is crucial for understanding the environmental impact of such compounds and developing effective treatment methods (Mohammad Qutob et al., 2022).

Synthesis and Pharmacological Activities

Research has also focused on the synthesis and pharmacological activities of derivatives of phenoxy acetamide, exploring their potential as therapeutic candidates. This includes the chemical diversity of phenoxy acetamide and its derivatives, highlighting the importance of understanding the molecular interactions and physicochemical properties of these compounds for the development of new pharmaceuticals (Fares Hezam Al-Ostoot et al., 2021).

Chemical Toxicology

The toxicological effects of acetamide, formamide, and their derivatives have been reviewed, emphasizing the need for continued research into the biological consequences of exposure to these chemicals. This includes understanding the variability in biological responses among different chemicals and the importance of considering both qualitative and quantitative aspects of information available on their toxicity (G. Kennedy, 2001).

Safety And Hazards

The compound is classified under the GHS07 hazard class. It has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding inhalation, skin contact, and eye contact .

properties

IUPAC Name

(2E)-N-(3-chlorophenyl)-2-hydroxyiminoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O2/c9-6-2-1-3-7(4-6)11-8(12)5-10-13/h1-5,13H,(H,11,12)/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONPFFPCDZHBNR-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)NC(=O)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, 2-hydroxyimino-N-(3-chlorophenyl)-

CAS RN

17122-55-3
Record name N-(3-chlorophenyl)-2-(N-hydroxyimino)acetamide
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